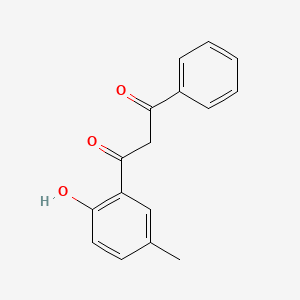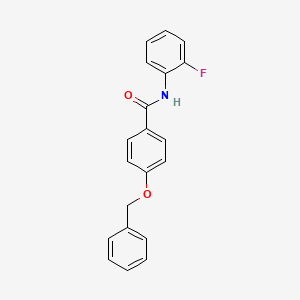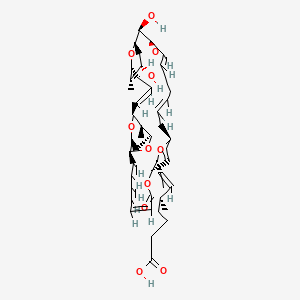
Sorangicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorangicin A (Sor) is an antibiotic with remarkable properties. First discovered in the 1980s, it has garnered attention due to its potent activity against drug-resistant bacteria, including those causing tuberculosis . This compound is chemically unrelated to rifampicin (Rif), another well-known antibiotic. Genetic studies have revealed significant overlap in cross-resistance between Rif and Sor, suggesting shared binding determinants on RNA polymerase (RNAP)^ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorangicin A can be synthesized through various routes, but the exact synthetic pathway remains proprietary. Researchers have explored both chemical synthesis and fermentation methods. Unfortunately, detailed reaction conditions are not widely available in the literature.
Industrial Production Methods: Industrial-scale production of this compound typically involves fermentation using myxobacteria. These microorganisms naturally produce this compound, making them valuable sources for large-scale production. the specifics of industrial processes are closely guarded trade secrets.
Analyse Des Réactions Chimiques
Types of Reactions: Sorangicin A undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions modify its structure and contribute to its biological activity.
Common Reagents and Conditions: While specific reagents and conditions are not publicly disclosed, researchers have likely employed standard organic synthesis techniques. Oxidation reactions may involve oxidants like potassium permanganate (KMnO₄), while reduction reactions could utilize reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products: The major products resulting from this compound reactions include derivatives with altered functional groups or stereochemistry. These modifications impact its biological properties.
Applications De Recherche Scientifique
Sorangicin A’s versatility extends beyond its antibiotic activity. Researchers have explored its applications in various fields:
Chemistry: this compound serves as a valuable synthetic target, inspiring novel synthetic methodologies.
Biology: Its interactions with RNAP provide insights into transcriptional regulation.
Medicine: this compound’s potential as a tuberculosis treatment underscores its clinical relevance.
Industry: Its use in drug development and as a lead compound for new antibiotics is promising.
Mécanisme D'action
Sorangicin A inhibits bacterial RNA polymerase (RNAP). By binding to the RNAP active site, it disrupts transcription, preventing RNA synthesis. The exact molecular targets and pathways involved remain subjects of ongoing research.
Comparaison Avec Des Composés Similaires
While sorangicin A shares some features with rifampicin, its unique chemical structure sets it apart. Similar compounds include rifampicin itself and other RNAP inhibitors like streptolydigin and myxopyronin.
Propriétés
Formule moléculaire |
C47H66O11 |
|---|---|
Poids moléculaire |
807 g/mol |
Nom IUPAC |
(E,6R)-6-methyl-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,25S,26S,27E,31E,34S,36S,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid |
InChI |
InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1 |
Clé InChI |
OTABDKFPJQZJRD-QLGZCQHWSA-N |
SMILES isomérique |
C[C@H]1[C@H]2C/C=C/[C@H]3[C@@H]([C@H]4C[C@@H](O3)[C@H](O4)/C=C/C=C\C=C/C(=O)O[C@H]5C=C[C@H](C/C=C/CC/C=C/[C@@H]([C@@H]([C@H](O2)C[C@@H]1O)O)O)O[C@H]5/C(=C/[C@H](C)CCCCC(=O)O)/C)C |
SMILES |
CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |
SMILES canonique |
CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |
Synonymes |
sorangicin A sorangicin-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



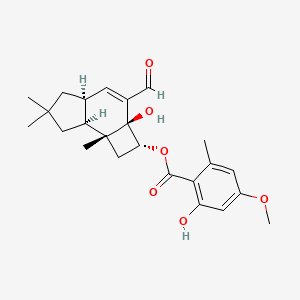
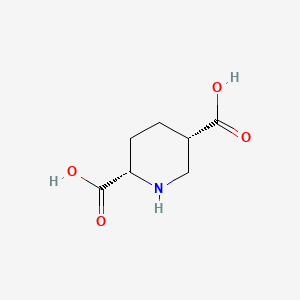
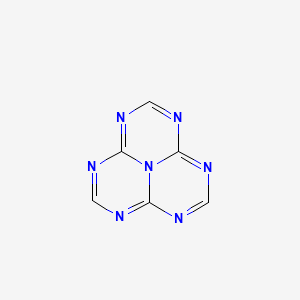
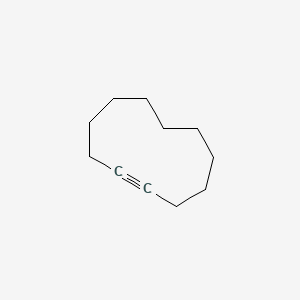
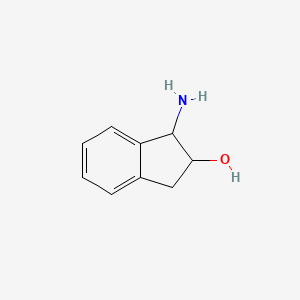

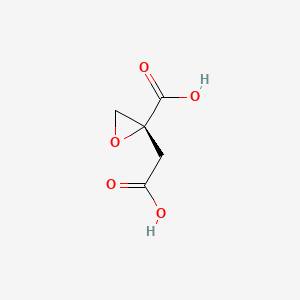
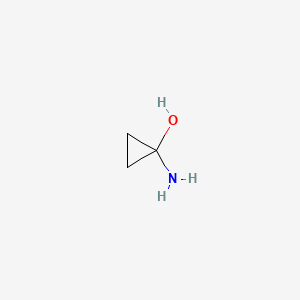
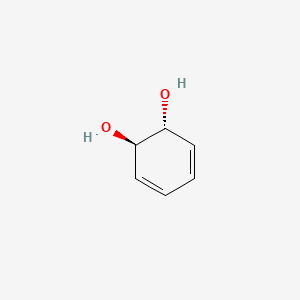
![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
